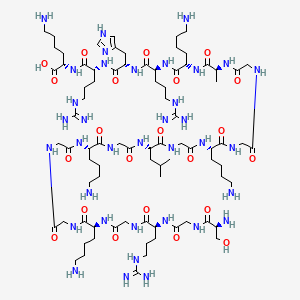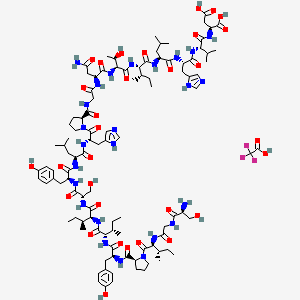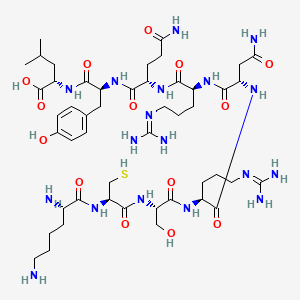
Ovalbumin peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ovalbumin peptide is a bioactive compound derived from ovalbumin, the main protein found in egg white. Ovalbumin constitutes approximately 55% of the total protein in egg white and is known for its sequence and three-dimensional homology to the serpin superfamily. unlike most serpins, ovalbumin is not a serine protease inhibitor . Ovalbumin peptides are of significant interest due to their antimicrobial, immunological, and biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ovalbumin peptides are typically prepared through enzymatic hydrolysis of ovalbumin. Enzymes such as flavourzyme, pepsin, trypsin, neutrase, papain, and alcalase are commonly used to hydrolyze ovalbumin into smaller peptide fragments . Among these, pepsin hydrolysate has exhibited the highest antimicrobial activity .
Industrial Production Methods: In an industrial setting, the production of ovalbumin peptides involves large-scale enzymatic hydrolysis followed by purification processes. Techniques such as immobilized liposome-binding extraction and reverse-phase high-performance liquid chromatography (RP-HPLC) are employed to isolate and purify the active peptides . The immobilized liposome-binding extraction method is particularly efficient for screening antimicrobial peptides due to its high efficiency and procedural simplicity .
Chemical Reactions Analysis
Types of Reactions: Ovalbumin peptides can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the peptide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific amino acid residues within the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol are used to reduce disulfide bonds within the peptide.
Substitution: Substitution reactions can occur through the interaction of the peptide with various chemical reagents, leading to modifications of specific amino acid residues.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds, yielding free thiol groups.
Scientific Research Applications
Ovalbumin peptides have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ovalbumin peptides involves their interaction with bacterial cell membranes. Antimicrobial peptides derived from ovalbumin, such as Opep2, interact with the cell wall membrane, causing potassium efflux, nucleotide leakage, and ultimately cell death . This membrane-disruptive mechanism is a key factor in their antimicrobial activity.
Comparison with Similar Compounds
Ovalbumin peptides can be compared with other antimicrobial peptides derived from different sources, such as:
Defensins: Found in plants, insects, and mammals, defensins also exhibit antimicrobial activity by disrupting microbial cell membranes.
Cathelicidins: These peptides, found in mammals, have broad-spectrum antimicrobial properties and function similarly by disrupting microbial membranes.
Lactoferrin-derived peptides: Derived from the milk protein lactoferrin, these peptides possess antimicrobial and immunomodulatory properties.
Uniqueness of Ovalbumin Peptides: Ovalbumin peptides are unique due to their origin from a widely available and renewable source—egg white. Their well-characterized nature and the ease of production make them attractive candidates for various applications in research and industry.
Properties
Molecular Formula |
C74H120N26O25 |
|---|---|
Molecular Weight |
1773.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82)/t33-,34-,35-,36-,37-,38-,39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1 |
InChI Key |
GSSMIHQEWAQUPM-AOLPDKKJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-propyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10857594.png)
![6-[[4-Carboxy-8a-[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857606.png)
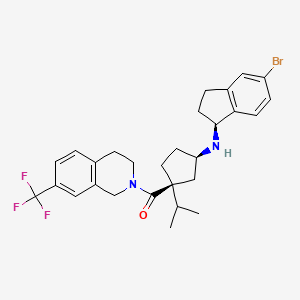
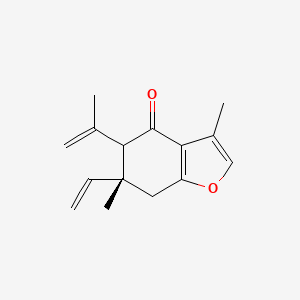
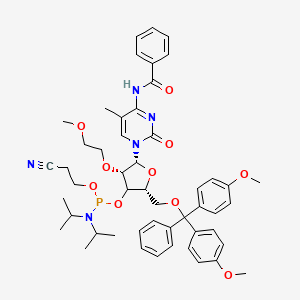
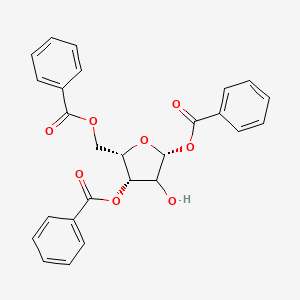
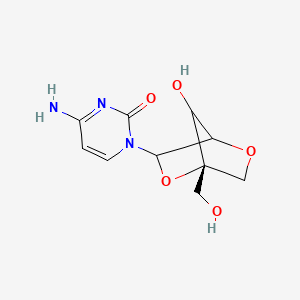
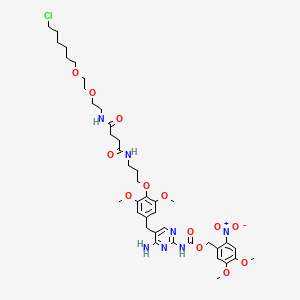
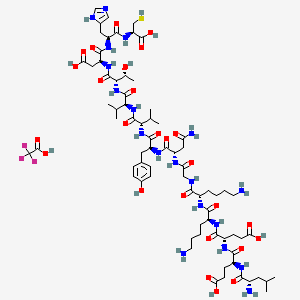
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B10857658.png)
